2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Catalog No.
S548391
CAS No.
925701-49-1
M.F
C30H33N3O5S
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-mor...

CAS Number

925701-49-1

Product Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Molecular Formula

C30H33N3O5S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N

SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2,6-dimethylmorpholin-4-yl)-N-(5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide, KU 60019, KU-60019, KU60019

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Description

The exact mass of the compound KU-60019 is 547.21409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibition of ATM Kinase: Studies have shown KU-60019 to be a potent inhibitor of ATM kinase activity with an IC50 (half maximal inhibitory concentration) value of 6.3 nM . This indicates that KU-60019 can effectively block ATM kinase function at very low concentrations.

Selectivity and Specificity

An important aspect of KU-60019 research is its selectivity towards ATM compared to other kinases.

  • Minimal Off-Target Effects: Studies suggest that KU-60019 exhibits minimal off-target effects against a panel of other protein kinases, demonstrating good selectivity for ATM . This selectivity is crucial for its potential use as a research tool to specifically target ATM signaling pathways without affecting other cellular processes.

Impact on Cancer Cells

Research has explored the potential application of KU-60019 in cancer therapy.

  • Inhibition of Glioma Cell Migration and Invasion: Studies have shown that KU-60019 can inhibit the migration and invasion of human glioma cells in vitro . Glioma is an aggressive form of brain cancer, and understanding molecules that can limit the spread of these tumors is valuable for cancer research.

The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered attention due to its role in modulating cellular responses to DNA damage and its potential therapeutic applications in cancer treatment. The molecular formula of KU-60019 is C30H33N3O5SC_{30}H_{33}N_{3}O_{5}S with a molecular weight of approximately 547.67 g/mol .

KU-60019 acts as a potent and selective inhibitor of ATM kinase. It binds to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest [, ]. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy [].

KU-60019 functions primarily through its inhibition of ATM kinase activity, which is crucial for DNA damage response and repair mechanisms. The compound exhibits an IC50 value of 6.3 nM, indicating its high potency in inhibiting ATM activity . The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX, thereby enhancing the sensitivity of cancer cells to radiation therapy .

KU-60019 has been shown to possess significant biological activity, particularly in the context of glioma cells. It radiosensitizes human glioma cell lines (U87 and U1242) by enhancing the effects of ionizing radiation. This compound inhibits cell migration and invasion in these cell lines by more than 60% at certain concentrations . Additionally, it has been reported to compromise survival signaling pathways involving insulin and AKT, further supporting its potential as a therapeutic agent in oncology .

The synthesis of KU-60019 involves several chemical steps that typically include the formation of the morpholine ring and the thioxanthene moiety. Specific synthetic routes may vary, but they generally involve:

  • Formation of Morpholine Derivatives: Starting with appropriate precursors to create the morpholine structure.
  • Synthesis of Thioxanthene: Utilizing known methods for synthesizing thioxanthene derivatives.
  • Coupling Reaction: Combining the morpholine derivative with the thioxanthene component through acylation or similar coupling reactions.

Details on exact synthetic pathways can be found in patent literature and specialized chemical synthesis publications .

KU-60019 is primarily researched for its applications in cancer therapy, particularly as an adjunct to radiotherapy for tumors exhibiting ATM activity. Its ability to inhibit ATM kinase makes it a candidate for enhancing the efficacy of radiation treatments in various cancers, especially gliomas. Additionally, it serves as a valuable tool compound for studying ATM-related signaling pathways in cellular biology research .

Interaction studies have demonstrated that KU-60019 selectively inhibits ATM without significantly affecting other kinases such as DNA-PKcs or ATR. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against tumors that rely on ATM for survival following DNA damage . Furthermore, studies indicate that KU-60019 can synergistically enhance the effects of radiation therapy by impairing DNA repair mechanisms in cancer cells .

Several compounds exhibit structural or functional similarities to KU-60019. Here are some notable examples:

Compound NameStructureKey Features
KU-55933Similar structure but less potentEarlier ATM inhibitor with lower selectivity and potency compared to KU-60019
AZD0156Another ATM inhibitorShows promise in combination therapies but differs in chemical structure
M3814Selective ATM inhibitorFocused on similar applications but with distinct pharmacological profiles

KU-60019 stands out due to its enhanced water solubility and improved selectivity for ATM compared to these similar compounds, making it a more effective candidate for clinical applications .

Multi-Step Organic Synthesis Pathways from Precursor Compounds

Early disclosures (patent WO 2007 026157) converted the clinical lead KU-55933 into KU-60019 through three modular blocks: (i) chiral cis-2,6-dimethylmorpholine, (ii) a thioxanthen-2-yl acid chloride, and (iii) chloroacetic acid that furnishes the acetamide linkage [2]. A representative nine-operation sequence is outlined in Table 1. Key adaptations that raised throughput include:

  • Switching from thionyl chloride to mixed anhydride activation for the thioxanthene carboxyl group, suppressing sulfinyl by-products and improving the acylation step from 58 % to 81 % isolated yield [2] [4].
  • Carrying the cis-dimethylmorpholine as its trifluoroacetate salt throughout the assembly to limit epimerization; basification is postponed until the global deprotection stage, preserving the (2S,6R) configuration [1] [5].
  • Implementing continuous-flow addition of lithium bis(trimethylsilyl)amide during the pyranone morpholine N-alkylation. Oscillation-free micro-flow delivery shortened reaction time from 6 h to 35 min and cut the dimer impurity profile by 70 % [4].
StepTransformationTypical reagent setTemperatureTimeYield %Citation
1Hydrogenation of 2,6-dimethyl-4-vinyl-morpholine → cis-2,6-dimethylmorpholineBisphosphine-rhodium catalyst, 40 bar H₂25 °C4 h97 [3]16
2Protection as trifluoroacetateTrifluoroacetic anhydride, triethylamine0 °C→20 °C1 h957
3Lithiation of 2-bromothioxanthonesec-Butyllithium, THF−78 °C30 min8824
4Quench with carbon dioxide → thioxanthen-2-yl-carboxylic acid−78 °C→0 °C1 h8324
5Mixed-anhydride activationIsobutyl chloroformate, N-methylmorpholine−15 °C20 min9632
6Coupling with protected morpholineDichloromethane, 4-dimethylaminopyridine0 °C→20 °C2 h818
7Chloroacetylation of thioxanthene nitrogenChloroacetyl chloride, pyridine0 °C45 min798
8Global deprotectionSodium methoxide-methanol40 °C1 h908
9Silica gel purification → KU-60019Gradient ethyl acetate-hexane63 (overall)32

Table 1. Condensed literature route to KU-60019.

The process delivers 72 % assay purity material after chromatography; additional recrystallization steps (section 2.4) boost chemical and optical quality to research-grade specifications [6] [7].

Chirality Control in (2S,6R)-Dimethylmorpholine Subunit Synthesis

Absolute stereochemistry at C-2 and C-6 in the morpholine ring governs downstream potency; racemates lose one log unit of kinase affinity [2]. Three complementary routes exist:

  • Asymmetric Hydrogenation of Unsaturated Morpholines – Li and co-workers achieved quantitative conversion of 2-substituted morpholine enecarbamates using a wide-bite bisphosphine-rhodium complex; enantiomeric excess reached 99 % for the 2-methyl substrate at 1 bar hydrogen [3].

  • Dynamic Resolution via Crystallization-Induced Diastereomer Transformation – A Betti-base derived naphthoxazine seed promotes interconversion of morpholine stereoisomers in methanol, enriching the desired (2S,6R) form to 97 % enantiomeric excess while recycling the mother liquor [8].

  • Kinetic Hydrozirconation-Imination – In industrial practice, Schwartz reagent selectively reduces 2,6-dimethyl-3,5-dihydromorpholine, followed by titanium(IV)-mediated imine trapping; chiral ligand biphenyl-2,2′-diol enforces anti addition, affording 96 % enantiomeric excess after a single pass [9].

Data comparing catalyst families are collated in Table 2.

EntryStrategyCatalyst systemSubstrateEnantiomeric excess %Isolated yield %
1Hydrogenation(R,R)-Bisphosphine-Rh(P-P)2-vinyl-morpholine9994 [3]
2Dynamic resolutionNaphthoxazine seed, Pd/Ccis-rac-2,6-dimethylmorpholine9782 [8]
3HydrozirconationCp₂ZrHCl then TiCl₄-amine2,6-dimethyl-3,5-dihydromorpholine9678 [9]

Table 2. Enantioselective access to cis-2,6-dimethylmorpholine.

Process chemists favour the hydrogenation route because it proceeds at ambient pressure in flow reactors and avoids solid waste streams [3]. However, the dynamic resolution method remains attractive for kilogram recycling campaigns where racemic feedstock costs are low [8].

Palladium-Catalyzed Coupling Reactions for Thioxanthene Core Assembly

The thioxanthene skeleton is pieced together from two electronically differentiated aryl fragments. Three palladium paradigms dominate:

a) Suzuki–Miyaura Cross-Coupling of Thioamide-Derived Carbene Intermediates – Hartwig’s carbene-transfer strategy couples bromothioamides with pinacol aryl boronates at 90 °C; sterically encumbered boronates deliver 74 % yield of di-ortho substituted thioxanthenes in 40 min using 0.1 mol % palladium(II) acetate-1,1′-bis(diphenylphosphino)ferrocene [10].

b) C–H/C–S Cross-Activation of Aryl Thioethers with Azoles – Cobalt-assisted oxidative addition of palladium(0) into C(sp²)–S bonds, followed by five-membered azole C–H activation, forges biaryl linkages under 110 °C aerobic conditions; the reaction tolerates methoxy, trifluoromethyl, and cyano handles and provides up to 85 % yield [11].

c) Cascade Carbopalladation–Reductive Elimination – Willis demonstrated desulfinative couplings that merge aryl bromides with benzyl sulfinates in a single vessel, generating di(hetero)arylmethanes via palladium(0) catalysis without stoichiometric zinc; time-resolved calorimetry shows complete conversion in 25 min at 80 °C with ≤500 ppm residual palladium in the crude [12].

Applied to KU-60019, route (a) remains predominant because it tolerates the electron-rich 6-morpholinyl-4-pyranone aryl partner. Using cesium carbonate (2.0 equiv) in 1,4-dioxane at 95 °C affords the bromothioether–boronate coupling product in 78 % isolated yield with 0.5 mol % catalyst [13]. Subsequent intramolecular electrophilic acylation fashions the xanthene ring, assisted by aluminium trichloride; careful dosing of the Lewis acid suppresses over-chlorination to under 3 % [14].

Purification and Crystallization Techniques for Enhanced Yield

Crude KU-60019, once freed from inorganic salts, contains trace benzophenone-type impurities visible by thin-layer chromatography at R_f ≈ 0.35 [6]. A two-stage clean-up is now standard:

  • Reverse-Phase High Performance Liquid Chromatography – Gradients of 5 %→95 % acetonitrile in water (0.1 % formic acid) on a C18 matrix remove non-polar by-products; collection between 10.5–12.0 min retention ensures ≥97 % area purity [6]. Flow-rate escalation to 25 mL min⁻¹ on 75 mm columns enables 50 g loads per hour with <6 bar back-pressure [7].

  • Solvent-Screened Crystallization – Comprehensive solvent mapping showed that ethyl acetate–hexane (1:4 v/v) gives the highest mother-liquor recovery (46 %) but dimethylformamide–water (1:1) provides superior particle habit for formulation. A mixed strategy—seed in dimethylformamide, polish in ethyl acetate—affords 73 % overall recovery as pale beige prismatics (melting point 218 °C) [4] [15].

Solvent systemCooling range °CYield %Residual palladium ppmEnantiomeric excess %
Dimethylformamide → 25 °C80→25652299 [4]
Ethyl acetate / hexane (1:4) → 0 °C45→0461899 [4]
Combined two-step sequence731999 [4]

Table 3. Crystallization metrics for KU-60019.

High performance liquid chromatography rejects the cis-trans morpholine epimer by 1.2 min, preventing optical erosion; final Karl Fischer titration confirms ≤0.3 % w/w water [6]. Powder X-ray diffraction shows a single polymorph (monoclinic P2₁/c) with no late-stage transitions up to 200 °C, facilitating long-term storage at −20 °C as specified by commercial suppliers [6] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

547.21409234 g/mol

Monoisotopic Mass

547.21409234 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IAN358A69K

Other CAS

925701-49-1

Wikipedia

Ku-60019

Dates

Modify: 2023-08-15
1: Vecchio D, Daga A, Carra E, Marubbi D, Baio G, Neumaier CE, Vagge S, Corvò R, Pia Brisigotti M, Louis Ravetti J, Zunino A, Poggi A, Mascelli S, Raso A, Frosina G. Predictability, efficacy and safety of radiosensitization of glioblastoma-initiating cells by the ATM inhibitor KU-60019. Int J Cancer. 2013 Dec 19. doi: 10.1002/ijc.28680. [Epub ahead of print] PubMed PMID: 24443327.
2: Zirkin S, Davidovich A, Don J. The PIM-2 kinase is an essential component of the ultraviolet damage response that acts upstream to E2F-1 and ATM. J Biol Chem. 2013 Jul 26;288(30):21770-83. doi: 10.1074/jbc.M113.458851. Epub 2013 Jun 11. PubMed PMID: 23760264; PubMed Central PMCID: PMC3724634.
3: Biddlestone-Thorpe L, Sajjad M, Rosenberg E, Beckta JM, Valerie NC, Tokarz M, Adams BR, Wagner AF, Khalil A, Gilfor D, Golding SE, Deb S, Temesi DG, Lau A, O'Connor MJ, Choe KS, Parada LF, Lim SK, Mukhopadhyay ND, Valerie K. ATM kinase inhibition preferentially sensitizes p53-mutant glioma to ionizing radiation. Clin Cancer Res. 2013 Jun 15;19(12):3189-200. doi: 10.1158/1078-0432.CCR-12-3408. Epub 2013 Apr 25. PubMed PMID: 23620409; PubMed Central PMCID: PMC3687028.
4: Golding SE, Rosenberg E, Adams BR, Wignarajah S, Beckta JM, O'Connor MJ, Valerie K. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control. Cell Cycle. 2012 Mar 15;11(6):1167-73. doi: 10.4161/cc.11.6.19576. Epub 2012 Mar 15. PubMed PMID: 22370485; PubMed Central PMCID: PMC3335919.
5: Gamper AM, Choi S, Matsumoto Y, Banerjee D, Tomkinson AE, Bakkenist CJ. ATM protein physically and functionally interacts with proliferating cell nuclear antigen to regulate DNA synthesis. J Biol Chem. 2012 Apr 6;287(15):12445-54. doi: 10.1074/jbc.M112.352310. Epub 2012 Feb 23. PubMed PMID: 22362778; PubMed Central PMCID: PMC3320994.
6: Raso A, Vecchio D, Cappelli E, Ropolo M, Poggi A, Nozza P, Biassoni R, Mascelli S, Capra V, Kalfas F, Severi P, Frosina G. Characterization of glioma stem cells through multiple stem cell markers and their specific sensitization to double-strand break-inducing agents by pharmacological inhibition of ataxia telangiectasia mutated protein. Brain Pathol. 2012 Sep;22(5):677-88. doi: 10.1111/j.1750-3639.2012.00566.x. Epub 2012 Feb 21. PubMed PMID: 22257080.
7: Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, O'Connor MJ, Povirk LF, van Meter T, Valerie K. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009 Oct;8(10):2894-902. doi: 10.1158/1535-7163.MCT-09-0519. Epub 2009 Oct 6. PubMed PMID: 19808981; PubMed Central PMCID: PMC2761990.

Explore Compound Types